C-Methylcalixresorcinarene: A Technical Guide to Synthesis, Properties, and Applications
C-Methylcalixresorcinarene: A Technical Guide to Synthesis, Properties, and Applications
C-Methylcalix[1]resorcinarene: A Technical Guide to Synthesis, Properties, and Applications
This guide provides an in-depth exploration of C-methylcalix[1]resorcinarene, a key macrocycle in supramolecular chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, conformational properties, and diverse applications, with a focus on its role as a versatile molecular scaffold.
Introduction: The Significance of C-Methylcalix[1]resorcinarene
C-methylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, specifically the resorcinarenes. These molecules are synthesized through the acid-catalyzed condensation of resorcinol with an aldehyde, in this case, acetaldehyde.[2] The resulting three-dimensional, basket-like architecture, featuring a hydrophobic cavity and a hydrophilic upper rim adorned with hydroxyl groups, makes it an exceptional candidate for host-guest chemistry.[3][4] This unique structure allows C-methylcalix[1]resorcinarene to encapsulate a variety of guest molecules, leading to its widespread application in fields such as drug delivery, sensor technology, and catalysis.[1][3] Its ability to enhance the solubility and bioavailability of poorly soluble drugs is of particular interest to the pharmaceutical industry.[3]
I. Synthesis of C-Methylcalix[1]resorcinarene: A Step-by-Step Protocol
The synthesis of C-methylcalix[1]resorcinarene is typically a one-pot reaction that is relatively straightforward, yet the control of reaction conditions is crucial for achieving a good yield and desired conformational isomers.[5] The most common method involves the acid-catalyzed electrophilic substitution of resorcinol with acetaldehyde.[6]
Experimental Protocol
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of resorcinol in ethanol.
-
Slowly add 1 mole of acetaldehyde to the resorcinol solution while stirring continuously.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture. The reaction is typically exothermic.
-
Heat the mixture to reflux with constant stirring. A precipitate will begin to form.[6] The reflux is generally maintained for several hours to ensure the completion of the cyclization.
-
After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid and unreacted starting materials.[6]
-
The collected solid is then washed with a minimal amount of cold ethanol to remove soluble impurities.
-
Dry the purified C-methylcalix[1]resorcinarene product under reduced pressure.
Causality Behind Experimental Choices:
-
Acid Catalyst (HCl): The acid protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich resorcinol ring.
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows the reaction to be carried out at a moderate reflux temperature.
-
Reflux: Heating the reaction mixture ensures that the activation energy for the condensation and cyclization steps is overcome, leading to a higher reaction rate and yield.
-
Washing Steps: Washing with water and ethanol is critical for removing impurities and isolating the desired product.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for C-methylcalix[1]resorcinarene.
II. Physicochemical Properties and Characterization
C-methylcalix[1]resorcinarene is a white to off-white crystalline powder with a high melting point, typically decomposing above 300°C.[3][7] It is sparingly soluble in water but soluble in polar organic solvents like DMSO and DMF.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₂O₈ | [3][7][8] |
| Molecular Weight | 544.59 g/mol | [3][7][8] |
| Appearance | White to brown powder | [3] |
| Melting Point | >300 °C (decomposes) | [3][7] |
| CAS Number | 65338-98-9 | [3][7][8] |
Conformational Isomerism
A key feature of C-methylcalix[1]resorcinarene is its conformational flexibility. It can exist in several stereoisomeric forms, with the most common being the crown, chair, boat, and diamond conformations.[6] The crown (C4v) conformation is generally the most stable due to the formation of a strong intramolecular hydrogen bond network among the hydroxyl groups on the upper rim.[6] However, the presence of guest molecules or different crystallization conditions can lead to the formation of other conformers, such as the chair conformation.[9]
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and determining the conformation of C-methylcalix[1]resorcinarene. The chemical shifts of the methine protons and the aromatic protons are particularly diagnostic of the specific conformer. For instance, in the crown conformation, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the methyl protons (doublet), the methine proton (quartet), aromatic protons (singlets), and hydroxyl protons (singlet).[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the alkyl and aromatic groups, and C=C stretching for the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to separate and quantify the different conformational isomers present in a synthesized mixture.[6]
III. Applications in Drug Development and Beyond
The unique host-guest properties of C-methylcalix[1]resorcinarene make it a valuable tool in various scientific and industrial applications.
Drug Delivery Systems
C-methylcalix[1]resorcinarene and its derivatives are extensively explored as drug carriers to improve the solubility, stability, and bioavailability of pharmaceutical agents.[3][4][10] The hydrophobic cavity can encapsulate poorly water-soluble drugs, while the hydrophilic exterior enhances the overall solubility of the host-guest complex.[4] This mechanism effectively creates a nano-sized drug formulation with improved pharmacokinetic properties.[4]
Host-Guest Complexation Diagram
Caption: Encapsulation of a drug molecule by C-methylcalix[1]resorcinarene.
Other Applications
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Sensor Technology: The ability to selectively bind specific ions and small molecules has led to the use of C-methylcalix[1]resorcinarene in the development of chemical sensors.[3] Thin films of this material have shown promise for the detection of volatile organic compounds.[11]
-
Supramolecular Chemistry: C-methylcalix[1]resorcinarene serves as a fundamental building block for constructing larger, more complex supramolecular assemblies such as capsules, nanotubes, and coordination polymers.[12][13]
-
Catalysis: By encapsulating reactants within its cavity, C-methylcalix[1]resorcinarene can act as a nanoreactor, influencing reaction rates and selectivity.[1]
-
Environmental Remediation: Its capacity to capture heavy metals and organic pollutants makes it a candidate for applications in water and soil purification.[3]
Conclusion
C-methylcalix[1]resorcinarene is a remarkably versatile macrocycle with a rich chemistry and a broad spectrum of applications. Its straightforward synthesis, coupled with its unique structural and host-guest properties, ensures its continued importance in academic research and industrial development, particularly in the realm of advanced drug delivery systems. The ability to fine-tune its properties through chemical modification further expands its potential, promising novel solutions to challenges in medicine, materials science, and environmental technology.
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Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene - MDPI. MDPI. [Link]
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The Versatile Applications of Calix[1]resorcinarene-Based Cavitands - PubMed Central. National Center for Biotechnology Information. [Link]
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Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications - MDPI. MDPI. [Link]
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The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. Royal Society of Chemistry. [Link]
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Transformation of a C-methylcalix[1]resorcinarene-based host–guest complex from a wave-like to a novel triangular brick-wall architecture - RSC Publishing Home. Royal Society of Chemistry. [Link]
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Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcin[1]arene and Ethanol Solvate - Scirp.org. Scientific Research Publishing. [Link]
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Self-Assembly of C-Methyl Calix[1]resorcinarene with 1,2-Bis(5'-pyrimidyl)ethene. University of Missouri-Columbia. [Link]
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Thin film properties and the detection volatile organic compounds of C-methylcalix(4)resorcinarene - AIP Publishing. AIP Publishing. [Link]
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Syntheses and biological activities of calix[1]resorcinarene derivatives modified by sulfonic acid and sulfonamides - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds - Atlantis Press. Atlantis Press. [Link]
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Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications Neil Bowley - NTU > IRep. Nottingham Trent University. [Link]
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